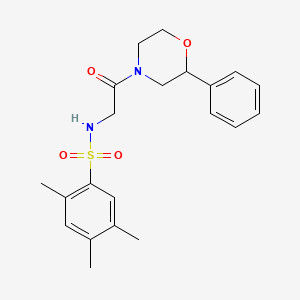

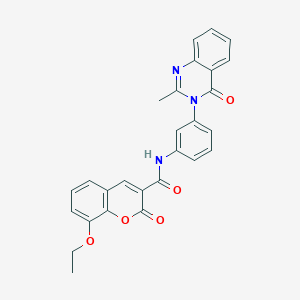

2,4,5-trimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

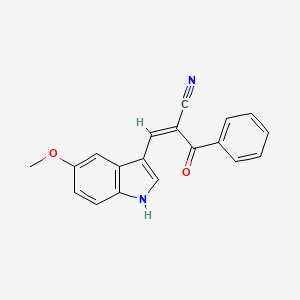

2,4,5-trimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of sulfonamide compounds and has shown promising results in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Benzenesulfonamides have been synthesized and characterized for various applications, including their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, a study by Küçükgüzel et al. (2013) highlighted the synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives that exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib. This suggests a potential application of such compounds in therapeutic agents development (Küçükgüzel et al., 2013).

Synthetic Applications

The directed ortho metalation (DoM) methodology has been applied to arylsulfonamides, demonstrating their utility in heterocyclic synthesis. This approach offers vast possibilities for creating diverse heterocyclic compounds, which are essential in drug development and other areas of chemical research (Familoni, 2002).

Antimicrobial and Anticancer Activities

Compounds containing the benzenesulfonamide moiety have shown interesting cytotoxic activities, suggesting their importance in anti-tumor activity studies. For example, Gul et al. (2016) reported new benzenesulfonamide derivatives that strongly inhibited both human cytosolic isoforms hCA I and II, indicating their potential as carbonic anhydrase (CA) inhibitors with therapeutic applications in treating tumors (Gul et al., 2016).

Antiproliferative Activity

The synthesis of novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents has been investigated, with some compounds showing high antiproliferative activity against a panel of tumor cell lines. This underscores the potential of benzenesulfonamide derivatives in the development of new anticancer agents (Motavallizadeh et al., 2014).

Eigenschaften

IUPAC Name |

2,4,5-trimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-15-11-17(3)20(12-16(15)2)28(25,26)22-13-21(24)23-9-10-27-19(14-23)18-7-5-4-6-8-18/h4-8,11-12,19,22H,9-10,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWHAMVUTWETSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2955962.png)

![3-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzoic acid](/img/structure/B2955964.png)

![4,7,8-Trimethyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2955965.png)

![N-(1-Cyanocyclohexyl)-2-[4-(4-cyano-3-methyl-1,2-thiazol-5-yl)piperazin-1-yl]acetamide](/img/structure/B2955970.png)

![2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2955979.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2955984.png)